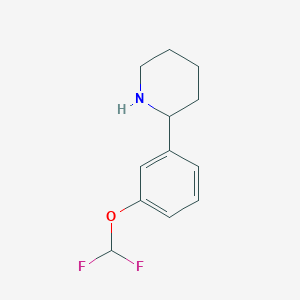

2-(3-(Difluoromethoxy)phenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products. mdpi.com Its prevalence is a testament to its versatility and favorable physicochemical properties. As a saturated six-membered heterocycle containing a nitrogen atom, the piperidine moiety can exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents. This stereochemical control is crucial for optimizing interactions with biological targets such as receptors and enzymes.

Piperidine derivatives are integral to a wide array of drug classes, demonstrating a broad spectrum of pharmacological activities. academicjournals.orgresearchgate.net Their applications span from central nervous system (CNS) agents to cardiovascular drugs and beyond. The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with biological macromolecules. Furthermore, the lipophilic nature of the piperidine scaffold can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for their construction and functionalization. nih.gov This synthetic accessibility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of piperidine-containing compounds, fine-tuning their properties to achieve desired therapeutic effects.

Strategic Importance of Fluorine and Fluorinated Moieties in Bioactive Compounds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. Strategic fluorination can modulate a compound's metabolic stability, lipophilicity, and binding affinity for its target.

Incorporating fluorine can block sites of metabolism, thereby increasing a drug's half-life and duration of action. The high strength of the C-F bond makes it resistant to enzymatic cleavage. Furthermore, the electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a compound's pKa and its interaction with biological targets.

The difluoromethoxy group (-OCF₂H) is a particularly valuable fluorinated moiety in drug design. nih.gov It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group. The presence of two fluorine atoms significantly alters the electronic properties of the methoxy group, making it more electron-withdrawing.

The difluoromethoxy group can enhance a molecule's metabolic stability by shielding the ether linkage from enzymatic degradation. nih.gov Its lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier. Moreover, the unique stereoelectronic properties of the -OCF₂H group can lead to favorable interactions with biological targets, potentially increasing a drug's potency and selectivity.

Table 1: Physicochemical Properties of Methoxy and Fluorinated Analogues

| Group | Hansch Lipophilicity Parameter (π) | Hammett Meta Substituent Constant (σm) |

| -OCH₃ | -0.02 | 0.12 |

| -OCHF₂ | 0.79 | 0.31 |

| -OCF₃ | 1.04 | 0.43 |

This table illustrates the impact of fluorination on the lipophilicity and electronic properties of a methoxy group.

Overview of the Current Research Landscape for Related Chemical Entities

The chemical space surrounding 2-(3-(Difluoromethoxy)phenyl)piperidine is rich with bioactive compounds. Phenylpiperidine derivatives, in particular, have a long history in medicinal chemistry, with numerous examples reaching clinical use. wikipedia.org These compounds have been developed for a wide range of therapeutic applications, including analgesia, antipsychotic activity, and as selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgpainphysicianjournal.com

Recent research has focused on the synthesis and biological evaluation of novel phenylpiperidine analogues with diverse substitution patterns. The introduction of fluorine and fluorinated groups onto the phenyl ring has been a common strategy to improve the pharmacokinetic and pharmacodynamic properties of these compounds. For example, fluorinated phenylpiperidine derivatives have been investigated as dopamine (B1211576) D4 receptor antagonists and for the treatment of neurodegenerative diseases. chemrxiv.org

The synthesis of chiral 2-phenylpiperidine (B1215205) derivatives has also been an area of active investigation, as the stereochemistry at the 2-position can have a significant impact on biological activity. researchgate.net The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure compounds, which is often a requirement for modern therapeutic agents.

Rationale for Investigating this compound and Its Analogues

The investigation of this compound and its analogues is driven by the potential for synergistic benefits arising from the combination of its constituent structural motifs. The piperidine scaffold provides a proven framework for the development of bioactive compounds, offering opportunities for stereochemical control and interaction with a wide range of biological targets.

The 2-phenylpiperidine substructure is a well-established pharmacophore, and the introduction of a difluoromethoxy group at the meta-position of the phenyl ring is a rational strategy for modulating the compound's properties. The -OCF₂H group can enhance metabolic stability, improve membrane permeability, and introduce unique electronic and steric features that may lead to novel biological activities or improved selectivity for a particular target.

The exploration of analogues of this compound would likely involve systematic modifications to both the piperidine and the phenyl rings. This could include varying the substitution pattern on the phenyl ring, introducing substituents on the piperidine ring, and exploring different stereoisomers. Such studies would be crucial for elucidating the structure-activity relationships and identifying lead compounds for further development. The overarching goal of such investigations would be to discover new chemical entities with improved therapeutic profiles for the treatment of a variety of diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

2-[3-(difluoromethoxy)phenyl]piperidine |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)16-10-5-3-4-9(8-10)11-6-1-2-7-15-11/h3-5,8,11-12,15H,1-2,6-7H2 |

InChI Key |

VQERHCRJMUOFFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)OC(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 3 Difluoromethoxy Phenyl Piperidine Derivatives

Influence of Substituent Modifications on Biological Activity

The biological profile of 2-(3-(difluoromethoxy)phenyl)piperidine derivatives is highly sensitive to modifications at three key positions: the piperidine (B6355638) ring, the phenyl ring, and the difluoromethoxy group.

Effects of Fluorine Substitution on Lipophilicity and Basicity of Piperidine Derivatives

The introduction of fluorine, particularly as a difluoromethoxy (-OCHF₂) group, is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, thereby influencing their pharmacokinetic and pharmacodynamic profiles. tandfonline.com For piperidine derivatives, these modifications primarily impact lipophilicity and basicity.

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which can significantly reduce the basicity (pKa) of nearby amino groups, such as the nitrogen in the piperidine ring. tandfonline.comresearchgate.net This reduction in basicity is distance-dependent, with the effect diminishing as the number of bonds between the fluorine atoms and the nitrogen atom increases. researchgate.net Modulating basicity is crucial, as it can improve oral bioavailability by ensuring a better balance between solubility in the gut and permeability across cell membranes. tandfonline.com A lower pKa can lead to a lower proportion of the compound being ionized at physiological pH, which can enhance membrane permeation. acs.org

| Property | Effect of Fluorination | Rationale | Pharmacological Implication |

|---|---|---|---|

| Basicity (pKa) | Decrease | Strong electron-withdrawing inductive effect of fluorine. tandfonline.comresearchgate.net | Improved membrane permeability and bioavailability. tandfonline.comacs.org |

| Lipophilicity (logP/logD) | Increase | Fluorine is more lipophilic than hydrogen; decreased ionization at physiological pH increases overall logD. researchgate.netresearchgate.net | Can enhance target binding but may also increase metabolic liability and decrease solubility. researchgate.netnih.gov |

| Metabolic Stability | Increase | The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov | Longer half-life and improved pharmacokinetic profile. |

Structural Variations on the Piperidine Ring and Their Pharmacological Impact

The piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals and offers multiple points for structural modification to optimize pharmacological activity. nih.govijnrd.org For 2-arylpiperidine derivatives, variations on this ring can influence potency, selectivity, and metabolic stability.

Substituents on the piperidine ring can alter the molecule's conformation and its interaction with target receptors. The position, size, and stereochemistry of these substituents are critical. For example, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in arylpiperidine derivatives has been shown to be optimal for opioid receptor activity in certain series. researchgate.net Such substitutions can lock the molecule into a more favorable conformation for receptor binding.

Furthermore, modifications to the piperidine nitrogen are a common strategy. The nature of the N-substituent can drastically alter the pharmacological profile, converting an agonist to an antagonist or modulating receptor subtype selectivity. For many phenylpiperidine opioids, such as fentanyl and its analogues, the N-substituent is crucial for potent µ-opioid receptor agonism. nih.govwikipedia.org The size and nature of this group influence receptor affinity and the ability to cross the blood-brain barrier. cambridgemedchemconsulting.com

Exploration of Substitutions on the Phenyl Ring and the Difluoromethoxy Group

Substitutions on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives play a crucial role in defining their interaction with biological targets. The electronic nature and position of these substituents can fine-tune the molecule's affinity and efficacy. In the case of this compound, the difluoromethoxy group is at the meta position. This position is often critical for the activity of 2-arylpiperidine compounds. nih.gov

The difluoromethoxy group itself is a bioisostere of other groups like the methoxy (B1213986) or hydroxyl group. The presence of the methoxy group on a phenyl ring is known to influence lipophilicity and interactions with biological targets. ontosight.ai Replacing the hydrogen atoms of a methoxy group with fluorine to give a difluoromethoxy group alters the electronic properties from electron-donating to electron-withdrawing, while also increasing lipophilicity. This can lead to altered binding modes or improved metabolic stability.

Further substitutions on the phenyl ring can lead to significant changes in activity. For instance, in related phenylpiperidine series, the addition of other substituents like halogens or small alkyl groups can enhance potency or selectivity for a particular receptor. The reactivity of the phenyl ring and its susceptibility to substitution are governed by the electronic properties of the existing substituents. researchgate.net

Bioisosteric Replacements and Scaffold Variations in Related Heterocyclic Systems

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions required for biological activity. cambridgemedchemconsulting.com In the context of this compound, both the piperidine and the phenyl rings can be replaced with other structural motifs.

Replacing the piperidine ring with other saturated heterocyclic systems can address issues such as metabolic instability or suboptimal physicochemical properties. Common bioisosteres for the piperidine ring include:

Morpholine: The introduction of an oxygen atom can increase polarity and reduce the pKa, potentially improving solubility and reducing off-target effects. cambridgemedchemconsulting.com

Tropane: This bicyclic system introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. cambridgemedchemconsulting.com

Azaspiro[3.3]heptanes: These spirocyclic systems have been developed as novel piperidine mimics that can offer improved metabolic stability and similar or lower lipophilicity and basicity. researchgate.net

| Bioisostere | Key Feature | Impact on Properties | Reference |

|---|---|---|---|

| Morpholine | Contains an oxygen atom | Increases polarity, reduces pKa, can improve solubility. | cambridgemedchemconsulting.com |

| Thiomorpholine | Contains a sulfur atom | Modulates lipophilicity and metabolic profile. | acs.org |

| Piperazine (B1678402) | Contains a second nitrogen atom | Offers an additional point for substitution to modulate properties. Can increase polarity. | blumberginstitute.orgenamine.net |

| Tropane | Rigid bicyclic structure | Increases conformational rigidity, potentially enhancing potency and selectivity. | cambridgemedchemconsulting.com |

| Azaspiro[3.3]heptane | Spirocyclic system | Can improve metabolic stability and reduce lipophilicity compared to piperidine. | researchgate.net |

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For flexible molecules like 2-arylpiperidines, understanding the preferred conformation is key to explaining the observed SAR. mdpi.com Conformational analysis, through both computational modeling and experimental techniques like NMR, can reveal the spatial arrangement of key pharmacophoric features. mdpi.comnih.gov

In 2-substituted piperidines, the substituent can adopt either an axial or an equatorial position. The preference for one over the other can be influenced by factors such as steric hindrance and electronic interactions, including hyperconjugation and charge-dipole interactions. nih.gov Fluorine substitution can have a notable impact on this preference, with studies on fluorinated piperidines showing that an axial orientation of the fluorine atom can be favored due to stabilizing electronic effects. nih.gov

Restricting the conformational flexibility of a ligand, for instance by introducing rigidifying elements like a double bond or incorporating the structure into a bicyclic system, is a common strategy to enhance binding affinity and selectivity. eckerd.edunih.gov By designing conformationally restricted analogues and evaluating their activity, it is possible to deduce the bioactive conformation of the parent flexible molecule. chemrxiv.org For this compound derivatives, the relative orientation of the phenyl ring with respect to the piperidine ring is a key determinant of activity, and this orientation is governed by the conformational preferences of the piperidine ring itself.

Preclinical Pharmacological Investigations of 2 3 Difluoromethoxy Phenyl Piperidine and Analogues

Identification of Biological Targets and Engagement Mechanisms

While no direct biological targets have been identified for 2-(3-(Difluoromethoxy)phenyl)piperidine, research on analogous structures suggests potential interactions with various enzymes and receptors.

Characterization of Enzyme Inhibition Profiles

Studies on various substituted phenylpiperidine derivatives have revealed inhibitory activity against several enzymes. For instance, certain piperidine (B6355638) derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Other research has explored the potential for piperidine-containing compounds to inhibit soluble epoxide hydrolase (sEH), another target for anti-inflammatory agents. researchgate.net Additionally, some benzimidazole-based piperidine hybrids have been evaluated for their inhibitory effects on cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com

Receptor Binding and Modulatory Activity

The phenylpiperidine scaffold is a common feature in ligands for various receptors in the central nervous system. Research on N-aryl-piperidine derivatives has demonstrated moderate to high affinity for the human histamine (B1213489) H3 receptor, with agonist activity influenced by substitutions on the aromatic ring. nih.gov Furthermore, certain alkyl/phenylalkyl piperidine analogues have been designed and synthesized as highly potent and selective µ-opioid receptor agonists. nih.gov The broader class of phenylpiperidine opioids is well-known for its interaction with opioid receptors, which is fundamental to their analgesic effects. researchgate.netuky.edu

In Vitro Efficacy Assessments

The lack of specific data for this compound extends to its in vitro efficacy. However, studies on analogous compounds provide insights into the types of cellular and functional assays that could be relevant.

Cellular Assays in Relevant Research Models

A variety of in vitro models have been used to assess the biological activity of phenylpiperidine analogues. For example, the antiproliferative activity of some [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes has been evaluated in cancer cell lines. researchgate.net In the context of infectious diseases, novel piperidine-benzodioxole derivatives have been tested for their leishmanicidal activity against Leishmania amazonensis. nih.gov

Functional Assays Indicating Biological Response

Functional assays for analogous compounds have focused on their intended pharmacological effects. For instance, the agonistic activity of N-aryl-piperidine derivatives at the human histamine H3 receptor has been confirmed in functional assays. nih.gov For µ-opioid receptor agonists, in vitro functional assays are used to determine their potency and efficacy in activating the receptor. nih.gov

In Vivo Efficacy Studies in Animal Models

No in vivo efficacy studies for this compound have been reported in the public domain. Phenylpiperidine opioids have been extensively studied in various animal models to assess their analgesic and anesthetic effects. researchgate.netuky.edunih.gov These studies are crucial for determining the potential therapeutic utility and pharmacological profile of new compounds before they can be considered for human clinical trials. fda.gov

Evaluation in Models of Neurological Disorders (e.g., Cognition Enhancement, Anticonvulsant Activity)

The therapeutic potential of this compound and its structural analogues has been explored in various models of neurological disorders, with a particular focus on cognition enhancement and anticonvulsant effects.

In the realm of cognition enhancement , research has drawn parallels between phenylpiperidine derivatives and established nootropic agents. nih.govresearchgate.net Studies on structurally related piperazine (B1678402) compounds, such as DM235 and DM232, have provided a basis for investigating the amnesia-reverting capabilities of new analogues. nih.gov For instance, a series of 2-phenyl and 3-phenyl piperazines were synthesized and evaluated for their ability to counteract scopolamine-induced amnesia in mice using the passive-avoidance test. nih.gov While these specific analogues were found to be less potent than the parent compounds, the structure-activity relationship data gathered was valuable. Notably, a degree of enantioselectivity was observed for the most active compound in this series. nih.gov

The anticonvulsant activity of piperidine-containing structures has also been a subject of significant investigation. nih.govnih.govmdpi.com For example, piperine, a naturally occurring piperidine alkaloid, has demonstrated anticonvulsant effects in multiple experimental mouse models of epilepsy. nih.gov It was shown to delay the onset of tonic-clonic convulsions in the pentylenetetrazole (PTZ) induced seizure model and reduce the associated mortality. nih.gov Further studies indicated its effectiveness in delaying seizures induced by strychnine, picrotoxin, and BAY K-8644. nih.gov The mechanism of action for piperine's anticonvulsant effects is thought to be complex, with evidence pointing towards the modulation of Na+ channels. nih.gov

Synthetic analogues incorporating the pyrrolidine-2,5-dione moiety, another structural feature found in some anticonvulsant agents, have also been developed and tested. nih.govmdpi.com A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice. nih.gov One particularly potent compound from this series was also effective in a model of drug-resistant epilepsy. nih.gov The proposed mechanism for these compounds involves the inhibition of sodium and calcium channels, as well as TRPV1 receptor antagonism. nih.gov

Table 1: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Analogue

| Seizure Model | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |

| 6 Hz (44 mA) - Drug-Resistant Model | 63.2 |

Assessment in Models of Infectious Diseases (e.g., Anti-parasitic, Anti-tubercular, Anti-malarial Research)

The structural motif of this compound has served as a scaffold for the development of agents targeting a range of infectious diseases.

In the field of anti-parasitic research, fluorophenyl-substituted compounds have shown promise. nih.govresearchgate.netnih.gov For instance, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized, with one compound featuring a 3-fluorophenyl substituent demonstrating excellent activity against Leishmania major parasites, with EC₅₀ values in the nanomolar range against both promastigotes and amastigotes. nih.govresearchgate.netnih.gov Another compound from the same series, while less active against L. major, displayed significant and selective activity against Toxoplasma gondii. nih.govresearchgate.netnih.gov

The potential of piperidine and its analogues as anti-tubercular agents has also been an active area of investigation. nih.govajgreenchem.comnih.govmdpi.commdpi.com Direct screening of compound libraries has identified piperidinol-based compounds with noteworthy activity against Mycobacterium tuberculosis. nih.gov Subsequent optimization efforts led to the synthesis of analogues with improved anti-tuberculosis activity. nih.gov However, in some cases, in vivo testing revealed side effects that prevented further development. nih.gov Other research has focused on different scaffolds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

In anti-malarial research, derivatives of piperidine have been synthesized and evaluated for their activity against Plasmodium falciparum. nih.govresearchgate.netmdpi.comnih.gov Studies have shown that compounds incorporating a piperidine ring can exhibit good selectivity and activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov For example, a series of 1,4-disubstituted piperidine derivatives showed activity in the nanomolar range against both 3D7 and W2 strains of P. falciparum. nih.gov

Table 2: Anti-parasitic Activity of a Fluorophenyl-Substituted Pyrimidobenzimidazole

| Parasite | Stage | EC₅₀ (µM) |

| Leishmania major | Promastigote | 0.2 - 0.4 |

| Leishmania major | Amastigote | 0.2 - 0.4 |

Investigations in Models of Inflammatory and Other Relevant Conditions

The phenylpiperidine scaffold has been investigated for its potential in treating inflammatory conditions. nih.govnih.gov For instance, a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov One compound from this series emerged as the most active in exhibiting anti-inflammatory activity, with a potency that was moderate when compared to the reference drug diclofenac (B195802) sodium. nih.gov Importantly, these compounds showed only mild ulcerogenic potential compared to aspirin. nih.gov

Furthermore, the anti-inflammatory properties of piperine, a naturally occurring piperidine alkaloid, have been demonstrated in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Piperine treatment was found to reduce the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β. nih.gov This anti-inflammatory action, combined with its antioxidant and anti-apoptotic properties, contributed to its protective effect on dopaminergic neurons. nih.gov

Preclinical Pharmacokinetic (PK) Characterization in Animal Models

Metabolic Stability Assessments (e.g., Microsomal Clearance)

The metabolic stability of this compound and its analogues is a critical factor in their development as therapeutic agents. sygnaturediscovery.comresearchgate.netnih.goveurofinsdiscovery.com In vitro assays using liver microsomes are commonly employed to assess the rate of metabolism and predict in vivo hepatic clearance. sygnaturediscovery.com These assays measure the disappearance of the parent compound over time and provide data on intrinsic clearance (CLint) and half-life (t½). sygnaturediscovery.comeurofinsdiscovery.com

For example, in a study of piperazin-1-ylpyridazines, a class of compounds with structural similarities to phenylpiperidines, rapid in vitro intrinsic clearance was observed in both mouse and human liver microsomes, with half-lives as short as 2-3 minutes. researchgate.net Through metabolite identification and computational modeling, structural modifications were designed that led to a significant improvement in metabolic stability, increasing the half-life by more than 50-fold. researchgate.net

Similarly, research on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are atypical dopamine (B1211576) transporter (DAT) inhibitors, sought to improve upon the metabolic stability of earlier analogues. nih.gov By replacing a piperazine ring with a piperidine ring system, a series of analogues with improved metabolic stability in rat liver microsomes was developed. nih.gov

Table 3: Microsomal Clearance Data for a Piperazin-1-ylpyridazine Analogue

| Species | Microsomes | t½ (min) |

| Mouse | Liver | 2 |

| Human | Liver | 3 |

Oral Bioavailability Studies in Preclinical Species

The oral bioavailability of a drug candidate is a key determinant of its potential for clinical success. For compounds intended for central nervous system (CNS) activity, overcoming the challenges of intestinal and hepatic metabolism is crucial for achieving therapeutic concentrations in the brain. nih.gov

While specific oral bioavailability data for this compound was not found in the provided search results, studies on related compounds highlight the importance of this parameter. For instance, in the development of a bacterial β-glucuronidase inhibitor, UNC10201652, oral administration to mice resulted in a low bioavailability of 15%. nih.gov However, pre-treatment with 1-aminobenzotriazole (B112013) (ABT), a cytochrome P450 inhibitor, led to a significant increase in oral bioavailability to over 100%, indicating that first-pass metabolism was a major contributor to its low oral absorption. nih.gov This underscores the importance of metabolic stability in achieving adequate oral bioavailability.

Brain Penetration and Distribution in Animal Models

For compounds targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is paramount. nih.govnih.gov The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), play a significant role in its ability to penetrate the BBB. nih.gov Generally, CNS drugs tend to have a lower molecular weight (typically below 450 Da), a LogP in the range of 1.5-2.7, and a polar surface area of less than 90 Ų. nih.gov

While direct brain penetration data for this compound was not available in the search results, the general principles of CNS drug design provide a framework for predicting its potential for brain uptake. The difluoromethoxy group would influence the lipophilicity and polarity of the molecule, which would in turn affect its ability to cross the BBB. Prodrug strategies and the use of carrier systems are also employed to enhance the CNS delivery of drugs that would otherwise have poor brain penetration. nih.gov

Computational and Molecular Modeling Approaches in the Study of 2 3 Difluoromethoxy Phenyl Piperidine

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of a compound, providing insights into the molecular basis of its activity.

In a typical study involving 2-(3-(Difluoromethoxy)phenyl)piperidine, molecular docking would be employed to predict its interaction with a relevant biological target, such as a G-protein coupled receptor or an enzyme. The process involves preparing the three-dimensional structures of both the ligand and the protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates binding affinity.

Research findings from such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, a hypothetical docking study of this compound with a dopamine (B1211576) receptor might show that the piperidine (B6355638) nitrogen acts as a crucial hydrogen bond acceptor, while the difluoromethoxy-phenyl group engages in hydrophobic interactions within a specific pocket of the receptor. researchgate.netnih.gov The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity.

| Parameter | Result | Interacting Residues |

| Binding Affinity (kcal/mol) | -9.5 | Asp110, Phe345, Trp349 |

| Hydrogen Bonds | 1 | Asp110 (with piperidine NH) |

| Hydrophobic Interactions | Multiple | Phe345, Trp349, Val114 |

Note: The data in this table is illustrative and represents typical findings from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand-protein complex and to explore binding kinetics. researchgate.netresearchgate.net

Following a promising result from molecular docking, an MD simulation would be initiated for the this compound-target complex. The system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure), and the motions of all atoms are calculated over a period of nanoseconds to microseconds.

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the displacement of atoms over time relative to a reference structure. A stable RMSD value for the ligand and protein backbone suggests that the complex is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues, highlighting flexible regions of the protein and the ligand's movement within the binding site.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds over the simulation, confirming the stability of key interactions identified in docking. researchgate.net

| Simulation Parameter | Average Value | Interpretation |

| Simulation Time | 100 ns | Standard duration for stability assessment |

| RMSD of Protein Backbone | 1.5 Å | Indicates a stable protein structure |

| RMSD of Ligand | 0.8 Å | Indicates stable binding of the ligand |

| Key Hydrogen Bond Occupancy | 85% (Asp110-Ligand) | High occupancy suggests a stable, critical interaction |

Note: The data in this table is illustrative of results from a molecular dynamics simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO, Molecular Electrostatic Potential Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. openaccesspub.org These methods provide a detailed understanding of electron distribution, which governs the molecule's reactivity and interactions.

For this compound, DFT calculations can determine several key parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is likely to engage in electrostatic interactions. nih.gov

These calculations help rationalize the molecule's behavior in biological systems and guide chemical modifications to enhance desired properties. For example, the MEP can highlight the electronegative oxygen and fluorine atoms of the difluoromethoxy group as potential sites for hydrogen bonding. nih.gov

| Quantum Chemical Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high chemical stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods used when the 3D structure of the target is unknown or when analyzing a series of related compounds. nih.gov

A QSAR study aims to build a mathematical model that correlates the chemical properties of a group of molecules with their biological activity. pharmacophorejournal.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds based on descriptors like lipophilicity (logP), electronic properties, and steric parameters.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific target. dovepress.com For this compound, a pharmacophore model might consist of features such as a hydrogen bond acceptor (the piperidine nitrogen), a hydrophobic group (the phenyl ring), and an aromatic ring feature. nih.gov This model can then be used to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

| Pharmacophore Feature | Corresponding Moiety in Compound |

| Hydrogen Bond Acceptor | Piperidine Nitrogen |

| Aromatic Ring | Phenyl Ring |

| Hydrophobic Group | Phenyl Ring and Difluoromethoxy Group |

Note: This table presents a hypothetical pharmacophore model based on the structure of this compound.

In Silico Prediction of Pharmacologically Relevant Properties (e.g., ADME parameters relevant to preclinical research)

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties. In silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with good drug-like characteristics and flag potential liabilities. rsc.org

For this compound, a variety of ADME parameters can be computationally estimated:

Lipophilicity (LogP): Predicts the compound's partitioning between oil and water, affecting absorption and distribution.

Aqueous Solubility (LogS): Essential for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound absorbed from the gut.

These predictions help prioritize compounds for further preclinical development and reduce the likelihood of late-stage failures due to poor pharmacokinetics. researchgate.netnih.gov

| ADME Property | Predicted Value | Implication |

| LogP | 2.8 | Good balance for permeability and solubility |

| Aqueous Solubility | -3.5 (Log mol/L) | Moderately soluble |

| BBB Permeability | High | Likely to be CNS-active |

| Human Intestinal Absorption | >90% | Excellent oral absorption predicted |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: The data in this table is illustrative and represents typical predictions from in silico ADME software.

Analog Design, Lead Optimization, and Future Research Directions

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Rational drug design for analogs of 2-(3-(difluoromethoxy)phenyl)piperidine focuses on systematic structural modifications to optimize interactions with biological targets, thereby enhancing potency and selectivity. Key areas for modification include the piperidine (B6355638) ring, the phenyl ring, and the difluoromethoxy group itself.

Piperidine Ring Modifications: The nitrogen atom of the piperidine ring is a critical handle for modification. Its basicity and the steric and electronic nature of its substituent can profoundly influence receptor affinity and selectivity. acs.orgslideshare.net For instance, in the context of opioid receptors, N-substitution with groups like phenethyl or thienylethyl can significantly increase mu-opioid receptor (MOR) affinity and facilitate blood-brain barrier penetration. researchgate.netnih.gov Conversely, for other targets like the serotonin (B10506) 5-HT2A receptor, N-alkylation may be unfavorable. acs.org The choice of the N-substituent is therefore highly target-dependent and a primary focus for structure-activity relationship (SAR) studies.

Phenyl Ring Substitutions: The substitution pattern on the phenyl ring is pivotal for modulating binding affinity and selectivity. researchgate.net Altering the position of the piperidine ring (from meta to ortho or para) or introducing additional substituents (e.g., halogens, hydroxyl, or small alkyl groups) can exploit specific hydrophobic or hydrogen-bonding interactions within a target's binding pocket. For example, in some classes of sigma-1 receptor ligands, a 4-hydroxylphenyl moiety was found to be detrimental to affinity, whereas other substitutions were better tolerated. nih.gov

Bioisosteric Replacement of the Difluoromethoxy Group: The difluoromethoxy (-OCHF2) group is often used as a bioisostere for hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups. princeton.edu It offers a unique electronic profile, acting as a weak hydrogen bond acceptor while being more lipophilic than a hydroxyl group. nih.gov Rational design can explore replacing the -OCHF2 group with other bioisosteres, such as trifluoromethoxy (-OCF3) or a cyano (-CN) group, to fine-tune lipophilicity, metabolic stability, and electronic interactions without drastic changes to molecular size. informahealthcare.comtandfonline.com

A hypothetical SAR table based on these strategies for a generic receptor target is presented below.

| Modification Site | Modification | Rationale | Predicted Impact on Potency/Selectivity |

|---|---|---|---|

| Piperidine Nitrogen (N1) | Substitution with small alkyl (e.g., -CH3) vs. larger arylalkyl (e.g., -CH2CH2Ph) groups | Exploit hydrophobic pockets; alter basicity (pKa) | Highly target-dependent; larger groups may increase potency for targets with deep hydrophobic pockets (e.g., MOR). researchgate.net |

| Phenyl Ring | Addition of a second substituent (e.g., 4-fluoro or 4-chloro) | Modulate electronics; introduce new halogen bond interactions | May increase potency and/or selectivity by engaging with specific residues in the binding site. nih.gov |

| Phenyl Ring | Isomeric relocation of the piperidine substituent (ortho, para) | Alter the vector and orientation of the piperidine ring relative to the phenyl group | Significant impact on potency, as optimal geometry for receptor fit is crucial. |

| Difluoromethoxy Group | Bioisosteric replacement with -OCF3, -SCF3, or -CN | Fine-tune lipophilicity, metabolic stability, and hydrogen bonding capacity | Modest changes in potency, but may significantly improve pharmacokinetic properties. informahealthcare.com |

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

The incorporation of fluorine is a well-established strategy to enhance the metabolic stability and pharmacokinetic properties of drug candidates. nih.govbohrium.comresearchgate.net The difluoromethoxy group in this compound already contributes to this by being more resistant to oxidative metabolism compared to a simple methoxy group. However, other parts of the molecule may still be susceptible to metabolic breakdown.

Common metabolic pathways for phenylpiperidine-containing compounds include:

N-dealkylation: Removal of the substituent on the piperidine nitrogen.

Aromatic hydroxylation: Oxidation of the phenyl ring, typically at positions para to existing substituents.

Piperidine ring oxidation: Hydroxylation at various positions on the piperidine ring.

Strategies to mitigate these metabolic liabilities include:

Blocking Metabolic Hotspots: Introducing fluorine atoms or other metabolically robust groups at positions prone to oxidation can sterically or electronically hinder the action of cytochrome P450 (CYP) enzymes. nih.gov For example, placing a fluorine atom on the phenyl ring at a site predicted to undergo hydroxylation can block this pathway.

Modulating Lipophilicity: While high lipophilicity can improve membrane permeability, it often leads to increased metabolic clearance and off-target toxicity. The difluoromethoxy group provides a tool to modulate lipophilicity. nih.gov Further optimization of the N-substituent on the piperidine ring is crucial to strike a balance between brain penetration (if desired) and metabolic stability.

Introduction of Heteroatoms: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270) or pyrimidine) can lower the molecule's susceptibility to oxidative metabolism by reducing the electron density of the ring system.

| Potential Metabolic Liability | Metabolic Pathway | Improvement Strategy | Example Modification |

|---|---|---|---|

| Phenyl Ring | Aromatic Hydroxylation by CYPs | Block metabolic site with a stable group | Introduce a fluorine atom at the 4- or 6-position of the phenyl ring. |

| Piperidine N-Substituent | N-Dealkylation | Increase steric hindrance around the nitrogen or use more stable linkers | Incorporate a cyclopropylmethyl group or replace a simple alkyl chain with a more rigid structure. |

| Piperidine Ring | Ring Oxidation | Introduce gem-dimethyl groups or other substituents to block oxidation sites | Synthesize analogs with methyl groups at the C3 or C4 positions of the piperidine ring. |

Development of Novel Analogues with Differentiated Biological Profiles and Potential Therapeutic Applications

The versatility of the phenylpiperidine scaffold allows for its application across a wide range of therapeutic areas. arizona.edu By leveraging the core structure of this compound, novel analogs can be designed to target different biological systems.

Multi-Target Ligands: A growing strategy in drug discovery is the design of single molecules that can modulate multiple targets, which can be particularly effective for complex diseases like neuropsychiatric or neurodegenerative disorders. nih.govresearchgate.net Analogs could be developed to combine affinity for a primary target (e.g., a G-protein coupled receptor) with a secondary target, such as the sigma-1 receptor or an ion channel, to achieve synergistic therapeutic effects or improved side-effect profiles. nih.gov For instance, piperidine derivatives have been explored as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase and β-secretase-1. researchgate.net

CNS Disorders: The phenylpiperidine core is prevalent in drugs targeting the central nervous system (CNS). painphysicianjournal.com The difluoromethoxy group can enhance blood-brain barrier permeability, making this scaffold attractive for developing agents for depression, anxiety, schizophrenia, or neuropathic pain. rroij.com By systematically modifying the N-substituent and phenyl ring decoration, selectivity for different CNS receptors (e.g., dopamine (B1211576), serotonin, opioid, or sigma receptors) can be engineered. nih.govclinmedkaz.orgresearchgate.net

Antimicrobial Agents: There is a critical need for new antimicrobial agents. Piperidine-containing compounds have demonstrated promising antibacterial and antifungal activity. nih.govbiomedpharmajournal.orgacademicjournals.org Novel analogs could be synthesized and screened for activity against resistant bacterial strains, where the fluorinated moiety might enhance cell wall penetration or inhibition of essential bacterial enzymes. researchgate.netnih.gov

| Therapeutic Area | Potential Target(s) | Design Rationale | Example Analog Concept |

|---|---|---|---|

| Neuropsychiatry | Dopamine D2 / Serotonin 5-HT2A Receptors | Develop multi-target antipsychotics with improved efficacy and side-effect profiles. nih.gov | An analog with an N-substituent designed to confer balanced D2/5-HT2A affinity. |

| Alzheimer's Disease | Acetylcholinesterase (AChE) / Sigma-1 Receptor | Create a disease-modifying agent with both symptomatic and neuroprotective effects. researchgate.netencyclopedia.pub | A dimeric analog linking the phenylpiperidine core to a known AChE inhibitor pharmacophore. |

| Infectious Diseases | Bacterial DNA gyrase or cell wall synthesis enzymes | Explore a novel chemical space for antibiotics to combat resistance. biomedpharmajournal.orgresearchgate.net | Analogs with polar N-substituents to improve interaction with bacterial targets and solubility. |

| Oncology | Sigma-2 Receptor / Kinases | Target receptors overexpressed in tumor cells or inhibit signaling pathways. researchgate.netresearchgate.net | Conjugation of the phenylpiperidine scaffold to a known kinase inhibitor fragment. |

Emerging Research Areas and Unexplored Pharmacological Potentials for Difluoromethoxy-Containing Piperidines

Beyond established therapeutic areas, the unique properties of the this compound scaffold open doors to emerging fields of research.

Chemical Probes and Imaging Agents: The strategic incorporation of fluorine-18 (B77423) (¹⁸F) in place of stable fluorine-19 allows for the development of positron emission tomography (PET) imaging agents. nih.gov An ¹⁸F-labeled version of a potent and selective analog could serve as an invaluable tool for studying receptor density and occupancy in the living brain, aiding in both basic neuroscience research and clinical drug development. nih.gov

Targeting Protein-Protein Interactions: While challenging, the development of small molecules that disrupt protein-protein interactions (PPIs) is a frontier in drug discovery. The rigid, three-dimensional structure of substituted piperidines could serve as a scaffold to present functional groups in a precise spatial orientation required to interfere with a PPI interface.

Modulators of Epigenetic Targets: Epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are increasingly recognized as valid drug targets. The piperidine scaffold could be elaborated with functional groups known to interact with these enzymes, such as zinc-binding groups, to explore novel therapeutic avenues in oncology and inflammatory diseases.

Agrochemicals: Piperidine and its derivatives are found in various agrochemicals. researchgate.net The metabolic stability conferred by the difluoromethoxy group could be advantageous in developing new pesticides or herbicides with improved environmental persistence profiles and efficacy.

Contemporary Challenges and Opportunities in the Translational Research of this Compound Class

Translating a promising chemical scaffold from the laboratory to the clinic is fraught with challenges. For the difluoromethoxy-containing piperidine class, these hurdles are representative of small molecule drug development in general.

Challenges:

Demonstrating Efficacy and Safety: The primary challenge is proving a clear therapeutic benefit over existing treatments in relevant disease models and ultimately in human trials. For CNS-targeted agents, predicting clinical efficacy from preclinical models is particularly difficult.

Blood-Brain Barrier Penetration: While the scaffold is promising for CNS targets, achieving optimal brain penetration without being rapidly removed by efflux transporters (like P-glycoprotein) is a major hurdle that requires careful physicochemical property optimization. nih.gov

Target Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target over a multitude of related proteins (e.g., other receptor subtypes or kinases) is critical to minimizing side effects. frontiersin.orgnih.gov

Acquired Drug Resistance: For applications in oncology or infectious diseases, the potential for target mutations or activation of bypass signaling pathways leading to resistance is a significant clinical challenge that must be considered. mdpi.com

Cost and Complexity of Synthesis: The synthesis of fluorinated compounds, particularly on a large scale, can be complex and costly, posing a challenge for commercial development.

Opportunities:

Targeting Underserved Diseases: The versatility of the piperidine scaffold provides an opportunity to develop first-in-class medicines for diseases with high unmet medical needs. clinmedkaz.org

Personalized Medicine: The development of corresponding PET imaging agents offers a pathway to a personalized medicine approach, where patients most likely to respond to a drug could be identified prior to treatment.

Polypharmacology: The inherent ability of the scaffold to be adapted for multiple targets can be leveraged as a deliberate strategy to tackle complex, multifactorial diseases where single-target agents have failed. nih.gov

Novel Drug Modalities: The scaffold could be incorporated into newer therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it serves as the ligand to bring a target protein to the cellular machinery for degradation, offering a way to address previously "undruggable" targets. nih.gov

Q & A

Q. What synthetic strategies are employed to introduce the difluoromethoxy group into aromatic systems for piperidine derivatives?

The difluoromethoxy group is typically introduced via nucleophilic aromatic substitution using reagents like chlorodifluoromethane under basic conditions. For example, ethyl esters with difluoromethoxy substituents in pesticide chemistry are synthesized through analogous methods . In piperidine derivatives, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can attach pre-functionalized aryl groups to the piperidine core .

Q. Which analytical techniques are recommended for purity assessment of 2-(3-(difluoromethoxy)phenyl)piperidine?

High-performance liquid chromatography (HPLC) with UV detection is standard, as demonstrated for phosphatase research compounds achieving ≥98% purity . Complementary methods include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities .

Q. How can researchers confirm the identity of this compound without commercial standards?

Combine spectroscopic techniques:

- FT-IR for functional group identification.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- 2D NMR (HSQC, HMBC) for structural elucidation. Cross-reference computed spectral data from PubChem and characterize synthetic intermediates at each step to ensure integrity.

Advanced Research Questions

Q. How can conflicting NMR data due to conformational flexibility be resolved?

- Variable-temperature NMR mitigates dynamic effects by stabilizing conformers at low temperatures.

- Density functional theory (DFT) predicts low-energy conformers and simulates corresponding NMR spectra.

- X-ray crystallography , as applied to fluorinated piperidines , provides definitive structural confirmation.

Q. What strategies optimize enantiomeric synthesis of this compound?

- Chiral resolution : Use chiral stationary phase HPLC or enzymatic kinetic resolution.

- Asymmetric synthesis : Employ iridium catalysts for stereoselective reactions, as seen in ring-opening transformations .

- Validation : Monitor enantiopurity via optical rotation and circular dichroism (CD) .

Q. Which computational methods predict pharmacological activity of derivatives?

- Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin receptors .

- QSAR models parameterized with Hammett constants and Hansch descriptors predict bioactivity .

- Molecular dynamics simulations assess binding stability under physiological conditions, as used in neurodegenerative disease research .

Methodological Considerations

- Stereochemical challenges : Use X-ray diffraction or advanced NMR (e.g., NOESY) to resolve ambiguities .

- Data contradictions : Cross-validate results using orthogonal techniques (e.g., HPLC, GC-MS, qNMR) .

- Scale-up synthesis : Optimize catalytic systems (e.g., Pd/Cu for coupling) to improve yield and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.